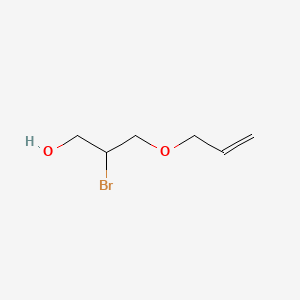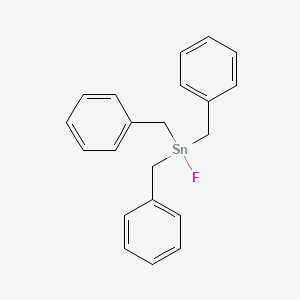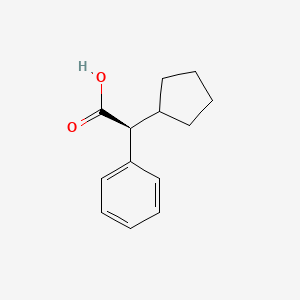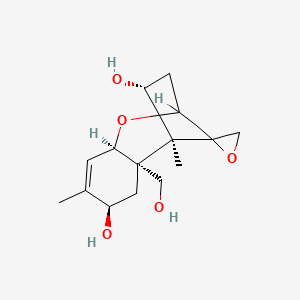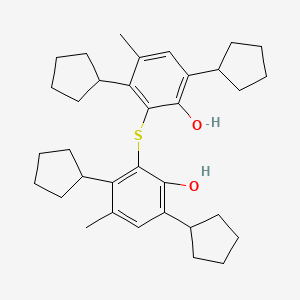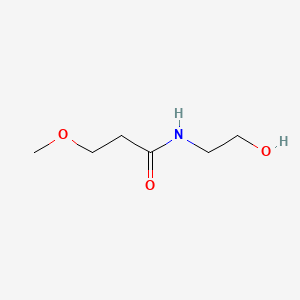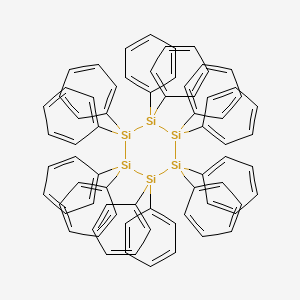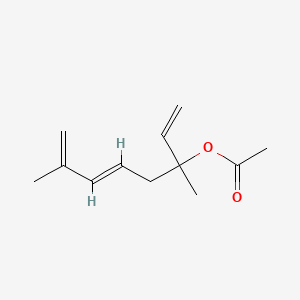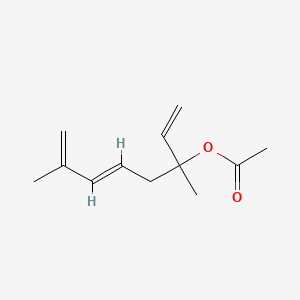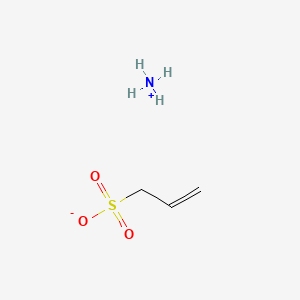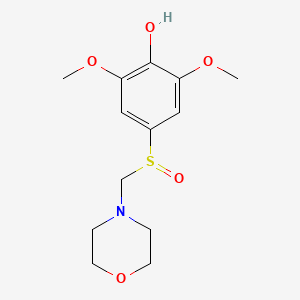
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is a complex organic compound that features a morpholine ring substituted with a sulfinylmethyl group attached to a hydroxy-dimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-, a common synthetic route involves the reaction of morpholine with 4-hydroxy-3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, the use of transition metal catalysts can facilitate the oxidation step, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists. The presence of the hydroxy-dimethoxyphenyl moiety can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it valuable in materials science.
Mécanisme D'action
The mechanism of action of Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy-dimethoxyphenyl moiety can enhance binding through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholine, 4-((4-hydroxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((3,5-dimethoxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)methyl)-
Uniqueness
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfinylmethyl moiety provides a distinct profile that can be exploited in various applications.
Propriétés
Numéro CAS |
64709-44-0 |
|---|---|
Formule moléculaire |
C13H19NO5S |
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-(morpholin-4-ylmethylsulfinyl)phenol |
InChI |
InChI=1S/C13H19NO5S/c1-17-11-7-10(8-12(18-2)13(11)15)20(16)9-14-3-5-19-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Clé InChI |
PZRXUTGWHNBVNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)S(=O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



